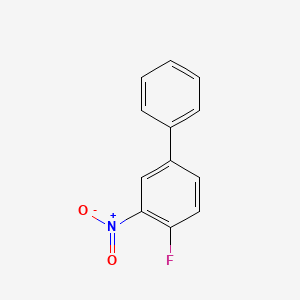

4-Fluoro-3-nitrobiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8FNO2 |

|---|---|

Molekulargewicht |

217.20 g/mol |

IUPAC-Name |

1-fluoro-2-nitro-4-phenylbenzene |

InChI |

InChI=1S/C12H8FNO2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |

InChI-Schlüssel |

FCHZACFMGHJGEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Fluoro-3-nitrobiphenyl

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrobiphenyl

This compound is a key chemical intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and materials science.[1] Its biphenyl core, functionalized with both a fluorine atom and a nitro group, offers a versatile platform for further chemical transformations. The electron-withdrawing nature of the nitro group and the unique properties imparted by the fluorine atom make this compound a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine into drug candidates, for instance, can profoundly modulate properties such as metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this highly sought after.[3][4]

This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will delve into the two predominant strategies: palladium-catalyzed cross-coupling reactions and the sequential functionalization of a pre-formed biphenyl scaffold.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two distinct strategic directions, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups in subsequent steps.

-

Convergent Strategy: Palladium-Catalyzed Cross-Coupling : This is the most prevalent and efficient approach, involving the construction of the biphenyl C-C bond from two pre-functionalized aromatic rings. The Suzuki-Miyaura coupling is the cornerstone of this strategy.[1][5]

-

Linear Strategy: Late-Stage Nitration : This approach begins with a 4-fluorobiphenyl scaffold, which is then functionalized via electrophilic aromatic substitution to introduce the nitro group. This pathway requires careful control of regioselectivity.

Caption: Overview of the two primary synthetic strategies for this compound.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the benchmark method for constructing the biphenyl core of this compound.[5] This reaction's power lies in its high efficiency, mild reaction conditions, and remarkable tolerance of various functional groups, making it a staple in modern organic synthesis.[6] The fundamental transformation involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid in the presence of a base.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Insight

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a sequence of three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 5-bromo-2-fluoronitrobenzene), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6]

-

Transmetalation : The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., Na₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[7]

-

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

A reliable method involves the coupling of 5-bromo-2-fluoronitrobenzene with phenylboronic acid.[1]

Reactants and Conditions:

-

Aryl Halide: 5-bromo-2-fluoronitrobenzene

-

Boronic Acid: Phenylboronic acid

-

Catalyst: Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: Toluene/Ethanol mixture

-

Temperature: Reflux

Step-by-Step Procedure:

-

To a round-bottom flask, add 5-bromo-2-fluoronitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add the solvent mixture of toluene and ethanol.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Add the palladium tetrakis(triphenylphosphine) catalyst (0.03 - 0.05 eq) to the reaction mixture under the inert atmosphere.

-

Heat the mixture to reflux and maintain for approximately 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[1]

Catalyst Selection and Performance

The choice of catalyst and ligand system is critical for achieving high yields, especially when dealing with electronically challenging substrates like those containing nitro groups. While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts and ligands often offer superior performance.

| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | tBuBrettPhos | Cs₂CO₃ | Toluene | 100 | 89 |

| Pd G3 | None | K₃PO₄ | Toluene | 100 | 70 |

| Bedford's Pd | None | K₂CO₃ | Anisole | 120 | 85 |

| Data synthesized from available literature, demonstrating the efficacy of modern catalyst systems for this transformation.[1] |

The superior performance of ligands like tBuBrettPhos can be attributed to their steric bulk and electron-rich nature, which promotes the reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.[1]

Strategy 2: Late-Stage Electrophilic Nitration

An alternative pathway involves the direct nitration of 4-fluorobiphenyl. This approach is more linear but requires precise control over reaction conditions to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

Mechanism and Regiocontrol

The fluorine atom is an ortho-para directing group in electrophilic aromatic substitution due to its ability to donate electron density through resonance. Since the para position is occupied by the second phenyl ring, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho positions (C2 and C6). The nitro group is preferentially installed at the C3 position (ortho to the fluorine and meta to the other phenyl ring). This regioselectivity is governed by a combination of electronic and steric factors. The fluorine's strong ortho-directing effect makes the adjacent positions electronically favorable for attack.[1]

Key to Success: Kinetic Control To achieve high regioselectivity for the 3-nitro isomer and prevent over-nitration, the reaction must be performed under strict kinetic control. This is accomplished by:

-

Using a mixed acid system of concentrated sulfuric acid and nitric acid.

-

Maintaining a low temperature, typically between -5°C and 0°C.[1]

Experimental Protocol: Nitration of 4-Fluorobiphenyl

Reactants and Conditions:

-

Substrate: 4-Fluorobiphenyl

-

Reagent: Nitric acid/Sulfuric acid mixture (1:3 ratio)

-

Temperature: -5°C to 0°C

Step-by-Step Procedure:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to -5°C in an ice-salt bath.

-

Slowly add 4-fluorobiphenyl to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 0°C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled vessel.

-

Add the nitrating mixture dropwise to the solution of 4-fluorobiphenyl over 30-60 minutes, maintaining the reaction temperature at -5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization or column chromatography to isolate the this compound. A post-reaction purification using a water/diethyl ether/dichloromethane solvent system can also be employed to extract residual isomers.[1]

Conclusion

The synthesis of this compound is most effectively achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling, which offers a convergent, high-yielding, and versatile route. The selection of modern, sterically hindered phosphine ligands is crucial for overcoming the challenges associated with nitro-substituted substrates. While late-stage nitration of 4-fluorobiphenyl presents a viable alternative, it necessitates stringent control over reaction conditions to ensure desired regioselectivity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- Bil, M. S. (1971). Process for preparing 4-fluoro-3-nitroaniline. U.S.

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]

-

Ritter, T., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature, 554(7692), 355–359. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

-

Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry. [Link]

-

Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275. [Link]

-

The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]

Sources

- 1. Buy this compound (EVT-8845176) [evitachem.com]

- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-nitrobiphenyl

Foreword: Understanding the Contextual Significance of 4-Fluoro-3-nitrobiphenyl

To the researchers, chemists, and pioneers in drug development, the molecule is the message. The subtle interplay of functional groups dictates reactivity, solubility, and ultimately, biological activity. This compound is a prime example of a scaffold where structural nuances—a strategically placed fluorine atom and a nitro group on a biphenyl core—impart unique characteristics. This guide moves beyond a simple data sheet, offering a deeper understanding of why this compound behaves as it does and how its properties can be reliably determined and leveraged in a research and development setting. The inclusion of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter metabolic stability, binding affinity, and lipophilicity.[1] The electron-withdrawing nature of both the fluorine and nitro groups profoundly influences the electron density of the aromatic rings, governing the molecule's reactivity and interaction with biological targets. This document serves as a comprehensive technical resource, providing both established data and the procedural knowledge necessary for its practical application.

Molecular Identity and Structural Characteristics

This compound is a substituted aromatic compound belonging to the class of nitro compounds and fluorinated biphenyls.[2] Its structure, featuring two phenyl rings linked by a single bond with fluoro and nitro substituents on one ring, is fundamental to its chemical behavior.[2]

The molecular structure dictates its electronic properties and reactivity. The nitro group (-NO₂) at the meta-position to the fluorine atom (-F) acts as a strong electron-withdrawing group, influencing the molecule's participation in electrophilic and nucleophilic substitution reactions.[2]

Caption: 2D Molecular Structure of this compound.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, a combination of predicted values and comparative data from analogous structures provides a robust profile. The following table summarizes these key properties. For context, experimental data for the closely related compounds, 4-nitrobiphenyl and 4-fluorobiphenyl, are included.

| Property | This compound | 4-Nitrobiphenyl (Analogue) | 4-Fluorobiphenyl (Analogue) |

| Molecular Formula | C₁₂H₈FNO₂ | C₁₂H₉NO₂ | C₁₂H₉F |

| Molecular Weight | 217.20 g/mol | 199.21 g/mol [3] | 172.19 g/mol |

| Appearance | Yellow Crystalline Solid[2] | White to yellow needle-like solid[4][5] | - |

| Melting Point | Data not available | 114 °C[3][4][5][6] | 72-75 °C[7] |

| Boiling Point | 345.7 ± 30.0 °C (Predicted) | 340 °C[3][4][5][6] | 310 °C[7] |

| Density | 1.271 ± 0.06 g/cm³ (Predicted) | ~1.19 g/cm³ (estimate)[4][5] | 1.288 g/mL[7] |

| Water Solubility | Low solubility (inferred)[2] | Insoluble[3][4][5] | - |

| Organic Solvent Solubility | Soluble in dichloromethane, ethanol[2] | Soluble in acetic acid, benzene, chloroform, ether[3][4][5] | - |

Experimental Determination of Physicochemical Properties

The following protocols describe standard, validated methodologies for determining the core physicochemical properties of a solid organic compound like this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting onset temperature (T_onset) and peak melting temperature (T_peak), which are characteristic of a pure substance.

Caption: Workflow for Melting Point Determination using DSC.

Detailed Protocol:

-

Sample Preparation: Accurately weigh approximately 2 mg of this compound into a standard aluminum DSC pan.[8]

-

Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press. This prevents any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan onto the respective sensors in the DSC cell.

-

Set the instrument parameters: a typical heating rate is 2 °C/min under a dynamic nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.[8]

-

Set the temperature range to scan well beyond the expected melting point, for instance, from 25 °C to 200 °C.[8]

-

-

Data Acquisition: Initiate the heating program. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of this peak.

Solubility Assessment

Rationale: Understanding a compound's solubility profile is critical for designing reaction conditions, purification strategies, and formulation for biological assays. A systematic approach using solvents of varying polarity provides a qualitative but highly informative picture.

Detailed Protocol:

-

Preparation: For each solvent to be tested, add approximately 3 mL of the solvent to a clean, small test tube.

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Observation:

-

Agitate the mixture vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Record the compound as "soluble" (the entire solid dissolves, forming a clear solution), "partially soluble" (some solid dissolves, but not all), or "insoluble" (no visible dissolution).

-

-

Solvent Selection: A recommended panel of solvents includes:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (moderately polar)

-

Toluene (nonpolar)

-

Hexane (nonpolar)

-

For a quantitative determination, a saturated solution would be prepared, and the concentration of the dissolved compound would be measured using a technique like HPLC-UV, requiring the development of a specific analytical method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the different types of carbon atoms. For this molecule, ¹⁹F NMR would also be highly informative.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show complex signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the nitrated, fluorinated ring will be significantly deshielded due to the electron-withdrawing effects of the nitro and fluoro groups. The protons on the unsubstituted phenyl ring will appear as a more typical multiplet. The coupling between the protons and the ¹⁹F nucleus will result in additional splitting of the signals for the protons on the substituted ring.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms, unless there is accidental peak overlap. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J_CF). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²J_CF and ³J_CF). The carbon attached to the nitro group will also be significantly shifted downfield.

Protocol for NMR Sample Preparation:

-

Sample Weighing: Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Dissolution: Agitate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[10]

-

Analysis: Place the NMR tube in the spectrometer and acquire the data according to the instrument's standard procedures.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and absorbing infrared radiation at these frequencies gives rise to peaks in the IR spectrum.

Expected IR Absorption Bands:

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretch (NO₂ group): Strong absorptions typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. These are highly characteristic for the nitro group.

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption typically in the 1000-1300 cm⁻¹ region.

-

C-N Stretch: Typically found in the 800-900 cm⁻¹ region.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Expected Mass Spectrum: Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (217.20). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).

Synthesis and Reactivity

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A primary and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Caption: Key components for the synthesis of this compound.

General Protocol:

-

To a reaction flask, add 5-bromo-2-fluoronitrobenzene, phenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate.[2]

-

Add a solvent mixture, for example, toluene and ethanol.[2]

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the product is typically isolated by extraction and purified by column chromatography.

Chemical Reactivity

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. The fluorine atom can act as a leaving group, allowing for substitution reactions with various nucleophiles (e.g., amines, alkoxides) to generate a diverse range of derivatives.[2]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is a key step in the synthesis of many pharmaceutical intermediates, converting the electron-withdrawing nitro group into an electron-donating amino group and fundamentally altering the compound's properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[4] Keep the container tightly sealed.

-

Toxicity: Nitroaromatic compounds can be toxic and should be handled with care.[12] Many are considered potential carcinogens.[4]

Conclusion and Future Perspectives

This compound is a valuable building block in synthetic and medicinal chemistry. Its physicochemical properties, largely dictated by the interplay between the biphenyl core, the fluorine atom, and the nitro group, make it a versatile intermediate for creating more complex molecules with potential applications in pharmaceuticals and material science.[2] While a complete experimental dataset is not yet in the public domain, the predictive models and comparative data from analogous structures provide a solid foundation for its use in research. Further detailed characterization of this compound would be a valuable contribution to the field, enabling more precise modeling and application in drug discovery and materials science.

References

-

Scent.vn. (n.d.). 4-Nitrobiphenyl (CAS 92-93-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-fluoro-1,1'-biphenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

de Oliveira, M. A., & de Matos, J. do R. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(3), 397–406. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MassBank. (2010). Nitrophenols. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Buy this compound (EVT-8845176) [evitachem.com]

- 3. scent.vn [scent.vn]

- 4. 4-Nitrobiphenyl CAS#: 92-93-3 [m.chemicalbook.com]

- 5. 92-93-3 | CAS DataBase [m.chemicalbook.com]

- 6. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

CAS number and IUPAC name for 4-Fluoro-3-nitrobiphenyl

Advanced Synthesis, Mechanistic Pathways, and Pharmaceutical Applications[1][2][3]

Part 1: Chemical Identity & Core Properties[1][3][4][5]

4-Fluoro-3-nitrobiphenyl is a specialized fluorinated intermediate critical to the structural optimization of small-molecule kinase inhibitors and advanced materials. Its biphenyl scaffold, functionalized with an electrophilic fluorine activated by an ortho-nitro group, makes it a versatile electrophile for nucleophilic aromatic substitution (

| Property | Specification |

| CAS Number | 206879-57-4 |

| IUPAC Name | 4-Fluoro-3-nitro-1,1'-biphenyl |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Appearance | Yellow oil to semi-solid (dependent on purity/crystallinity) |

| Solubility | Soluble in Toluene, DMSO, Ethyl Acetate, Dichloromethane |

| Key Reactivity |

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The industrial-standard synthesis utilizes a Palladium-catalyzed cross-coupling between 5-bromo-2-fluoronitrobenzene and phenylboronic acid .[1] This route is preferred for its high regioselectivity, preserving the base-sensitive nitro and labile fluoro groups.

Experimental Procedure

Based on optimized protocols from Patent WO2001037820A2.

Reagents:

-

Substrate: 5-Bromo-2-fluoronitrobenzene (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.05 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution[2][3][4]

-

Solvent System: Toluene : Ethanol (1:1 v/v)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with 5-bromo-2-fluoronitrobenzene and phenylboronic acid. Purge with nitrogen to remove oxygen (critical to prevent Pd catalyst deactivation).

-

Solvation: Add the Toluene/Ethanol solvent mixture and the 2M Na₂CO₃ solution.

-

Catalysis: Add Pd(PPh₃)₄ under a positive nitrogen stream.

-

Reflux: Heat the biphasic mixture to reflux (~80-90°C) with vigorous stirring for 2 hours.

-

Workup: Cool to room temperature. Remove volatiles under reduced pressure. Partition the residue between water and ethyl acetate.[4][5]

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography (5% Ethyl Acetate in Hexanes) to yield the product as a yellow oil (Yield: ~96%).[4]

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of this compound.

Part 3: Mechanistic Analysis

The synthesis proceeds via the Pd(0)/Pd(II) catalytic cycle . Understanding this mechanism is vital for troubleshooting low yields, particularly regarding the "oxidative addition" step which is influenced by the electronic nature of the aryl bromide.

-

Oxidative Addition: The electron-deficient nature of the nitro-substituted aryl bromide facilitates rapid oxidative addition to the Pd(0) center, forming a stable Ar-Pd(II)-Br complex.

-

Transmetallation: The phenylboronic acid, activated by the carbonate base (forming a boronate species), transfers the phenyl group to the Palladium center.

-

Reductive Elimination: The biaryl product is released, regenerating the active Pd(0) species.

Catalytic Cycle Diagram

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the formation of the biaryl core.

Part 4: Applications in Drug Discovery[7][8]

This compound is not merely an end-product but a high-value scaffold for "scaffold hopping" in medicinal chemistry. Its primary utility lies in the Nucleophilic Aromatic Substitution (

Mechanism of Action: The nitro group at the 3-position is strongly electron-withdrawing.[1] This pulls electron density away from the ring carbon attached to the fluorine (position 4), making it highly susceptible to attack by nucleophiles (amines, malonates, thiols).

Key Application: Indolinone Kinase Inhibitors As detailed in patent literature (WO2001037820A2), this compound is a precursor for Indolinone derivatives , a class of potent Protein Tyrosine Kinase (PTK) inhibitors used in cancer therapy.

-

Activation: The biphenyl core provides lipophilicity and steric bulk.

-

Substitution: Reaction with dimethyl malonate (in the presence of NaH) displaces the fluorine.

-

Cyclization: Subsequent reduction of the nitro group leads to cyclization, forming the oxindole/indolinone core.

Downstream Functionalization Diagram

Figure 3: Pathway from this compound to bioactive Indolinone therapeutics via SNAr.

Part 5: Safety & Handling

-

Hazards: As a nitro-aromatic, the compound should be treated as potentially toxic and an irritant.

-

Storage: Store in a cool, dry place under inert gas. Although relatively stable, nitro compounds can darken upon prolonged exposure to light.[1]

-

Disposal: All organic waste containing palladium residues and fluorinated aromatics must be segregated for specialized incineration.

References

-

Synthesis & Properties: Tang, P. C., et al. (2001). Ionizable Indolinone Derivatives and Their Use as PTK Ligands. World Intellectual Property Organization, Patent WO2001037820A2.

-

Chemical Identity: Sigma-Aldrich. Product Specification: this compound (CAS 206879-57-4).[6][7]

-

Catalog Data: GuideChem. This compound Chemical Properties and Safety.

Sources

- 1. Buy this compound (EVT-8845176) [evitachem.com]

- 2. WO1999048868A2 - Heterocyclic classes of compounds for the modulating tyrosine protein kinase - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2001037820A2 - Ionizable indolinone derivatives and their use as ptk ligands - Google Patents [patents.google.com]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Spectral Data Analysis of 4-Fluoro-3-nitrobiphenyl

Introduction

4-Fluoro-3-nitrobiphenyl is a substituted aromatic compound with significant applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a biphenyl core with fluorine and nitro group substituents, gives rise to a unique spectral signature.[1] This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the structural elucidation and characterization of this important molecule.

The strategic placement of the electron-withdrawing nitro group and the electronegative fluorine atom on one of the phenyl rings significantly influences the electronic environment of the molecule, which is directly reflected in its spectral properties.[1] Understanding these spectral characteristics is paramount for researchers in verifying the synthesis of this compound and in predicting its reactivity in further chemical transformations.

Molecular Structure and Isomerism

The structure of this compound consists of two phenyl rings connected by a single carbon-carbon bond. One ring is substituted with a fluorine atom at the 4-position and a nitro group at the 3-position. This substitution pattern leads to a specific arrangement of atoms that dictates the molecule's chemical and physical properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 6.0-9.0 ppm). The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The protons on the unsubstituted phenyl ring will likely appear as a complex multiplet, while the protons on the substituted ring will exhibit splitting patterns determined by their neighboring protons and the fluorine atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum will contain signals for the 8 aromatic protons. The protons on the unsubstituted ring will likely appear as a multiplet between 7.4 and 7.8 ppm. The protons on the substituted ring will be more deshielded due to the nitro group and will also show coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' | 7.60-7.80 | ddd | J(H,H) ≈ 7-8, J(H,F) ≈ 2-3 |

| H-5 | 7.90-8.10 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| H-6 | 7.30-7.50 | t | J(H,H) ≈ 8-9 |

| Unsubstituted Ring | 7.40-7.70 | m | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will display 12 distinct signals for the 12 carbon atoms in the molecule. The chemical shifts of the carbons in the substituted ring will be significantly affected by the fluorine and nitro groups. The carbon attached to the fluorine will show a large one-bond C-F coupling, appearing as a doublet.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the aromatic rings will resonate in the region of 110-160 ppm. The carbon directly bonded to the fluorine (C-4) will be found at a lower field and will be split into a doublet with a large coupling constant (¹JCF). The carbon attached to the nitro group (C-3) will also be deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~135 | s |

| C-2 | ~129 | d |

| C-3 | ~148 | d |

| C-4 | ~155 | d (¹JCF ≈ 250 Hz) |

| C-5 | ~118 | d |

| C-6 | ~125 | d |

| C-1' | ~138 | s |

| C-2', C-6' | ~128 | s |

| C-3', C-5' | ~129 | s |

| C-4' | ~130 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the nitro group (-NO₂) and the carbon-fluorine bond (C-F), in addition to the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film from a solution evaporated on a salt plate) or in a suitable solvent.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Interpretation of the IR Spectrum:

The IR spectrum will show characteristic absorption bands for the nitro group, the C-F bond, and the aromatic rings. The nitro group exhibits two strong stretching vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| C=C (aromatic) | Stretch | 1600-1450 | Medium to Strong |

| -NO₂ | Asymmetric Stretch | 1550-1475 | Strong |

| -NO₂ | Symmetric Stretch | 1360-1290 | Strong |

| C-F | Stretch | 1250-1000 | Strong |

The presence of strong absorption bands in the specified regions for the nitro group and the C-F bond provides strong evidence for the structure of this compound.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound.

-

Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (217.20 g/mol ).[1] The fragmentation pattern will be influenced by the presence of the nitro group and the biphenyl system. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[4]

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion Formula | Identity |

| 217 | [C₁₂H₈FNO₂]⁺˙ | Molecular Ion (M⁺) |

| 171 | [C₁₂H₈F]⁺ | [M - NO₂]⁺ |

| 141 | [C₁₂H₈FN]⁺˙ | [M - O₂]⁺˙ (less common) |

| 152 | [C₁₂H₈]⁺˙ | Biphenyl radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The observation of the molecular ion peak at m/z 217 and the characteristic fragment ions provides strong confirmation of the molecular formula and structure of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. Each technique offers unique and complementary information. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy confirms the presence of key functional groups, particularly the nitro and fluoro substituents. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns, confirming the elemental composition and connectivity. By integrating the data from these three analytical methods, researchers can confidently verify the identity and purity of this compound, which is crucial for its application in the synthesis of more complex and valuable molecules in the pharmaceutical and agrochemical industries.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Infrared of nitro compounds. Retrieved from [Link]

-

ResearchGate. (2015). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 4-Fluoro-3-nitrobiphenyl

Introduction

4-Fluoro-3-nitrobiphenyl is a key intermediate in organic synthesis, valued for its unique electronic and reactive properties that make it a versatile building block in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of a fluorine atom and a nitro group on one of the phenyl rings imparts a distinct reactivity profile, governed by the interplay of their electron-withdrawing and directing effects. This guide provides a comprehensive technical overview of the synthesis, electronic characteristics, and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of two phenyl rings linked by a single bond. One of the rings is substituted with a fluorine atom at the 4-position and a nitro group at the 3-position. This substitution pattern is crucial in defining the molecule's chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO₂ | N/A |

| Molecular Weight | 217.19 g/mol | N/A |

| Appearance | Yellow crystalline solid | N/A |

| Melting Point | 65-68 °C | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane and ethyl acetate; sparingly soluble in alcohols; insoluble in water. | N/A |

Electronic Properties: A Computational Perspective

The reactivity of this compound is fundamentally governed by its electronic structure. Density Functional Theory (DFT) calculations provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which collectively dictate its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and stability.[2][3]

| Parameter | Estimated Value (eV) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 | Indicates susceptibility to electrophilic attack |

| LUMO Energy | ~ -2.5 to -3.5 | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | ~ 3.0 to 4.0 | A smaller gap correlates with higher reactivity |

Note: These are estimated values based on DFT calculations of similar aromatic nitro compounds and should be considered as such.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule.[4] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP of this compound, the region around the nitro group will exhibit a strong negative potential (red/yellow) due to the high electron density on the oxygen atoms, making it a site for potential electrophilic interaction. Conversely, the areas around the fluorine atom and the hydrogen atoms of the aromatic rings will show a positive potential (blue), indicating regions susceptible to nucleophilic attack. The carbon atom attached to the fluorine is a key site for nucleophilic aromatic substitution.

Caption: Conceptual Molecular Electrostatic Potential (MEP) map of this compound.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. Due to the presence of the highly electronegative fluorine atom and the strong electron-withdrawing nitro group, this compound is expected to possess a significant dipole moment. This polarity influences its solubility in various solvents and its interactions with other polar molecules and surfaces, which is a critical consideration in drug design and materials science.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki-Miyaura Coupling: A Field-Proven Protocol

The synthesis typically involves the reaction of 5-bromo-2-fluoronitrobenzene with phenylboronic acid in the presence of a palladium catalyst and a base.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-fluoronitrobenzene (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and ethanol, followed by a small amount of water.

-

Catalyst Introduction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a yellow solid.

Reactivity of this compound

The reactivity of this compound is dominated by two key features: the susceptibility of the fluorinated ring to nucleophilic aromatic substitution (SNA) and the reactivity of the nitro group.

Nucleophilic Aromatic Substitution (SNA)

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom a good leaving group in an SNAr reaction.[6]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stability. In the second step, the fluorine atom is eliminated as a fluoride ion, restoring the aromaticity of the ring.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

This reactivity is highly valuable in medicinal chemistry for the introduction of various functionalities, such as amines, ethers, and thioethers, by reacting this compound with the corresponding nucleophiles.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to 4-fluoro-3-aminobiphenyl and its derivatives. These anilines are important precursors for the synthesis of a wide range of biologically active molecules.[7]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[7]

-

Metal-Acid Reduction: A classic method employing metals like iron, tin, or zinc in the presence of an acid (e.g., HCl).[8]

Experimental Protocol: Reduction of the Nitro Group

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature for 6-12 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude 4-fluoro-3-aminobiphenyl.

-

Purification: The product can be purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a valuable scaffold in drug discovery. The ability to perform selective SNAr reactions followed by nitro group reduction allows for the facile synthesis of diverse libraries of compounds for biological screening.[9][10]

The incorporation of a fluorine atom into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[10] The biphenyl moiety is a common structural motif in many approved drugs. Consequently, derivatives of this compound have been explored in the development of various therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.

Conclusion

This compound is a strategically designed molecule with a rich and predictable reactivity profile. A thorough understanding of its electronic properties, particularly the interplay between the fluoro and nitro substituents, is paramount for its effective utilization in organic synthesis. The reliable synthetic routes to this compound, coupled with its versatile reactivity in nucleophilic aromatic substitution and nitro group reduction, solidify its importance as a key building block for the synthesis of complex molecules with potential applications in the pharmaceutical and materials science industries.

References

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Mechanical Engineering. [Link]

-

Hossain, A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7). [Link]

-

Ferreira, M. M. C., et al. (1989). Dipole Moment Derivative Signs, Polar Tensors, and Vibrational Intensities of C,F,. The Journal of Physical Chemistry, 93(8), 2957-2964. [Link]

-

Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3145-3157. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

-

ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of... Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

Gotor, R., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Journal of Materials Chemistry C, 10(1), 107-141. [Link]

- Google Patents. (n.d.). Preparation of nitrobiphenyls.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

-

Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2018). Journal of Chemical and Pharmaceutical Research, 10(1), 114-121. [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education, 100(9), 3467-3476. [Link]

-

National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4'-chloro-2-nitrobiphenyl.

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8379–8417. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

arXiv. (2022). Molecular Dipole Moment Learning via Rotationally Equivariant Gaussian Process Regression with Derivatives in Molecular-orbital-based Machine Learning. [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of Organometallic Derivatives of Nitronyl Nitroxides with Aryl Halides Catalyzed by Palladium Complexes (A Review). Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4'-chloro-2-nitrobiphenyl. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(15), 5894. [Link]

-

University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. [Link]

-

MDPI. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. [Link]

-

RSC Publishing. (2016). DFT calculations reveal pronounced HOMO–LUMO spatial separation in polypyrrole–nanodiamond systems. [Link]

- Google Patents. (n.d.). Preparation method of flurbiprofen.

-

Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Chemical Methodologies, 7(11), 891-908. [Link]

-

PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

-

ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Sustainable Energy & Fuels. [Link]

-

NSF Public Access Repository. (2022). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

-

Pendidikan Kimia. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2011). Synthesis, 2011(16), 2658-2662. [Link]

- Google Patents. (n.d.). New antibacterial products.

-

YouTube. (2023). ALEKS: Identifying a molecule from its electrostatic potential map. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 724. [Link]

-

Columbia University. (n.d.). Fluctuating Charge, Polarizable Dipole, and Combined Models: Parameterization from ab Initio Quantum Chemistry. [Link]

-

Semantic Scholar. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

-

RSC Publishing. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. [Link]

-

SciSpace. (2018). Spectroscopy and Dipole Moment of the Molecule C13h20beli2sesi Via Quantum Chemistry Using Ab Initio, Hartree-Fock Method in the. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

-

Growing Science. (2023). Current Chemistry Letters Predictive study, using density functional theory and time dependent functional theory, on the struct. [Link]

-

eScholarship.org. (n.d.). Nickel- and Palladium-Catalyzed Cross Coupling Reactions: Reaction Development and Mechanistic Studies. [Link]

Sources

- 1. Buy this compound (EVT-8845176) [evitachem.com]

- 2. irjweb.com [irjweb.com]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluoro-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of 4-Fluoro-3-nitrobiphenyl

This compound is a valuable intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] Its unique molecular structure, featuring a fluorinated and nitrated biphenyl core, allows for diverse chemical transformations, making it a key building block in the development of complex organic molecules.[1] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound, drawing upon data from structurally similar compounds to ensure a comprehensive understanding of the associated risks.

Section 1: Hazard Identification and Risk Assessment

GHS Classification and Hazard Statements (Inferred)

The probable hazards of this compound are extrapolated from related compounds and are summarized in the table below.

| Hazard Class | GHS Classification (Inferred) | Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] |

| Carcinogenicity | Category 1B/2 | May cause cancer.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3] |

| Respiratory Sensitization | - | May cause respiratory irritation.[3] |

| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects.[2][4] |

Visualizing the Hazard Profile

The following diagram illustrates the primary health and environmental hazards associated with this compound.

Caption: Key potential hazards of this compound.

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the use of appropriate engineering controls and a comprehensive PPE regimen.

-

Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4] Facilities should be equipped with an eyewash station and a safety shower in the immediate work area.[3][5]

-

Personal Protective Equipment (PPE) : A risk-based approach should be taken when selecting PPE. The following are mandatory:

-

Eye Protection : Chemical safety goggles or a face shield.[6]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene). Check with the glove manufacturer for specific compatibility information.[4]

-

Body Protection : A lab coat, long pants, and closed-toe shoes are required.[4] For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[3]

-

Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH/MSHA-approved respirator should be worn.[3]

-

Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: Standard operating procedure for handling this compound.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidental release.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]

-

Store in a designated, locked cabinet or area, especially given its carcinogenic potential.[2]

-

Avoid exposure to heat, sparks, open flames, and other ignition sources.[7]

Section 3: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][7] |

Accidental Release Measures

In the case of a spill, the following steps should be taken:

-

Evacuate : Immediately evacuate all non-essential personnel from the area.[5]

-

Ventilate : Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Contain : For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[3][4] For liquid spills, use an inert absorbent material.

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[5]

-

Report : Report the incident to the appropriate safety personnel.

Fire-Fighting Measures

-

Extinguishing Media : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[3][6]

-

Hazards from Combustion : Combustion may produce hazardous gases, including nitrogen oxides and carbon monoxide.[3][5]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 4: Toxicological and Ecotoxicological Information

The toxicological properties of this compound are not fully characterized. However, based on data for 4-nitrobiphenyl, it is suspected to be a carcinogen and may cause damage to the liver and nervous system with chronic exposure.[5][8] It is also considered toxic to aquatic life with long-lasting effects.[2][4] Therefore, it is imperative to prevent its release into the environment.

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound in research and development demands a proactive and informed approach to safety. By understanding the potential hazards, implementing robust handling and storage protocols, and being prepared for emergencies, scientists can mitigate risks and foster a culture of safety in the laboratory. Continuous vigilance and adherence to these guidelines are essential for protecting personnel and the environment.

References

- Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoro-3-nitrophenyl azide.

-

U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Retrieved from [Link]

- Unknown. (n.d.). Standard Operating Procedure for Laboratories: 4-NITROBIPHENYL / 4-NITRODIPHENYL. Retrieved from University of California, Santa Barbara, Environmental Health & Safety.

-

New Jersey Department of Health. (n.d.). Hazard Summary: 4-NITROBIPHENYL. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: 4-NITROBIPHENYL. Retrieved from [Link]

-

Chem Service. (2015). SAFETY DATA SHEET: 4-Nitrobiphenyl. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-8845176) [evitachem.com]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. nj.gov [nj.gov]

- 6. 4-NITROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. epa.gov [epa.gov]

The Evolving Synthesis and Enduring Importance of 4-Fluoro-3-nitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Fluoro-3-nitrobiphenyl is a fluorinated nitroaromatic compound that has emerged as a critical intermediate in organic synthesis. Its unique molecular architecture, featuring a biphenyl core functionalized with both a fluorine atom and a nitro group, imparts a distinct reactivity profile that has been harnessed in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The electron-withdrawing nature of the nitro group activates the aromatic ring for certain transformations, while the fluorine atom can modulate the electronic properties and bioavailability of target molecules. This guide provides a comprehensive historical and technical overview of the research surrounding this compound, from its early synthetic explorations to its current applications as a key building block in the synthesis of complex molecules.

The Genesis of a Scaffold: Early Synthetic Endeavors

While the definitive first synthesis of this compound is not prominently documented in readily available literature, its conceptualization can be traced back to early investigations into the nitration of fluorinated aromatic compounds. The fundamental chemistry for creating such a molecule was established in the mid-20th century. For instance, a 1971 patent details the preparation of 4-fluoro-3-nitroaniline, a closely related precursor, through the nitration of p-fluoroaniline under anhydrous conditions.[2] This early work highlights the foundational synthetic strategies that likely paved the way for the synthesis of this compound itself.

The primary approach during this era would have involved a two-step process: the formation of a fluorobiphenyl scaffold followed by nitration, or the coupling of a pre-nitrated and fluorinated benzene derivative. The regioselectivity of the nitration of 4-fluorobiphenyl would have been a key consideration, with the fluorine atom directing the incoming nitro group.

The Dawn of Modern Synthesis: Cross-Coupling Strategies

The late 20th century witnessed a paradigm shift in the synthesis of biaryl compounds with the advent of palladium- and copper-catalyzed cross-coupling reactions. These powerful methods offered unprecedented efficiency and functional group tolerance, revolutionizing the construction of complex molecular frameworks and becoming the cornerstone for the industrial production of this compound.

The Ullmann Condensation: A Classic Reimagined

The Ullmann reaction, first reported in 1901, represents one of the earliest methods for forming aryl-aryl bonds using copper catalysis.[3] While historically requiring harsh reaction conditions, modern adaptations have made it a viable route for the synthesis of nitrobiphenyls.

The classical Ullmann approach involves the coupling of an aryl halide with another aromatic compound in the presence of copper powder at high temperatures. However, the presence of the nitro group in the precursors for this compound presented challenges due to its potential for reduction under harsh conditions. Modern Ullmann-type reactions often employ pre-activated copper and various ligands to facilitate the reaction under milder conditions, improving yields and functional group compatibility.

Conceptual Ullmann Synthesis of this compound:

Caption: Conceptual workflow of the Ullmann condensation for this compound synthesis.

The Suzuki-Miyaura Coupling: A Paradigm of Efficiency

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has become the most prevalent and versatile method for the synthesis of this compound. Its mild reaction conditions, high yields, and broad functional group tolerance make it ideal for industrial-scale production.

A common strategy involves the coupling of a fluoronitro-substituted aryl halide with phenylboronic acid. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Detailed Experimental Protocol for Suzuki-Miyaura Synthesis of this compound [1]

Materials:

-

5-Bromo-2-fluoronitrobenzene

-

Phenylboronic acid

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluoronitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and ethanol (e.g., 3:1 v/v).

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium tetrakis(triphenylphosphine) catalyst (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford this compound as a solid.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Characterization of this compound

The unambiguous identification and purity assessment of this compound are crucial for its use in subsequent synthetic steps. A combination of spectroscopic techniques is employed for its characterization.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Interpretation |

| ¹H NMR | The ¹H NMR spectrum of 4-fluoro-4'-nitro-1,1'-biphenyl, a closely related isomer, shows distinct signals for the protons on both aromatic rings, with the fluorine atom causing characteristic splitting patterns. For this compound, one would expect complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the fluoronitrophenyl ring will exhibit coupling to both the fluorine and adjacent protons. |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the biphenyl system. The carbon attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling. The presence of the electron-withdrawing nitro group will cause a downfield shift for the carbons on that ring. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. A C-F stretching vibration will be observed in the fingerprint region, typically between 1250 and 1000 cm⁻¹. |